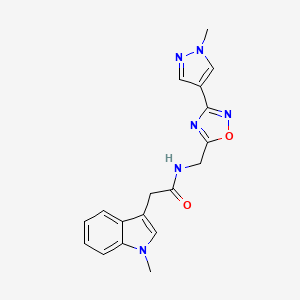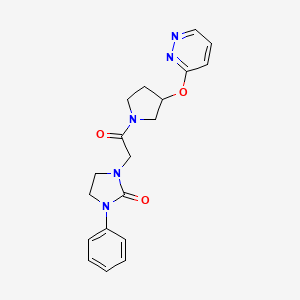
1-(3,4-Dimethoxybenzyl)-3-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available precursors, such as 3,4-dimethoxybenzaldehyde, 2,5-dimethylphenylhydrazine, and urea. Key reactions include condensation, cyclization, and subsequent functional group modifications. Detailed synthetic routes can be found in relevant literature .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different functional groups is crucial for understanding its behavior under different conditions. Researchers have explored its compatibility with other reagents and catalysts .
Wissenschaftliche Forschungsanwendungen
Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives are noted for their wide range of biological activities and potential therapeutic applications. These compounds have been extensively studied for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The peculiar structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with different enzymes and receptors in biological systems through numerous weak interactions (Verma et al., 2019).
Role of Urea in Drug Design
Urea is a functional group known for its unique hydrogen-binding capabilities, making it an important moiety in drug-target interactions. It is incorporated into small molecules displaying a broad range of bioactivities, significantly modulating the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea in medicinal chemistry as a structural motif for the development of efficacious and less toxic medicinal agents (Jagtap et al., 2017).
Enzymatic Degradation of Organic Pollutants
The enzymatic treatment of various organic pollutants present in industrial wastewater has shown significant potential. Enzymes like laccases and peroxidases, in the presence of redox mediators, have enhanced the degradation efficiency of recalcitrant compounds. This enzymatic approach is promising for the remediation of a wide spectrum of aromatic compounds present in industrial effluents, highlighting the potential role of similar compounds in environmental applications (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-5-6-13(2)15(9-12)18-23-24-20(28-18)22-19(25)21-11-14-7-8-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMZIONTONJMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)


![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)
![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)


![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

![2,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2697244.png)

